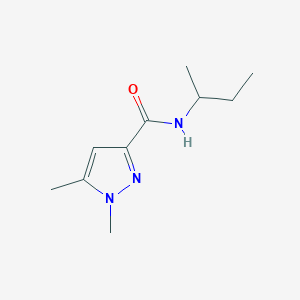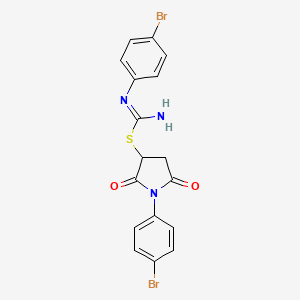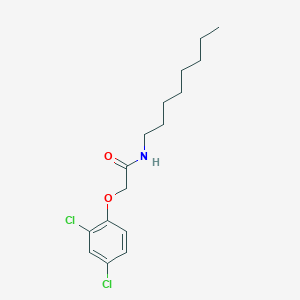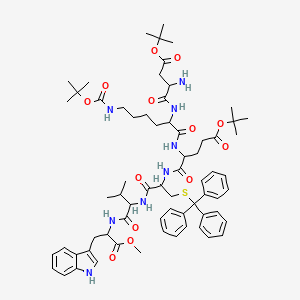![molecular formula C19H15BrN2O2 B11109491 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11109491.png)
2-(4-bromonaphthalen-1-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromonaphthalene moiety and a hydroxyphenyl group linked through an acetohydrazide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of 4-bromonaphthalen-1-yl acetic acid: This can be achieved by bromination of naphthalene followed by carboxylation.
Conversion to ethyl 2-(4-bromonaphthalen-1-yl)acetate: The acid is esterified using ethanol in the presence of a catalyst such as sulfuric acid.
Hydrazide formation: The ester is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Schiff base formation: Finally, the hydrazide is condensed with 3-hydroxybenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-purity reagents and stringent reaction controls would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom on the naphthalene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is primarily based on its ability to interact with biological macromolecules. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their structure and function. The presence of the hydroxyphenyl group allows for potential antioxidant activity, while the bromonaphthalene moiety can facilitate interactions with hydrophobic regions of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromonaphthalen-1-yl)acetate: A precursor in the synthesis of the target compound.
2-(4-bromonaphthalen-1-yl)acetic acid: Another related compound used in synthetic chemistry.
Uniqueness
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide stands out due to its combination of a bromonaphthalene moiety and a hydroxyphenyl group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H15BrN2O2 |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H15BrN2O2/c20-18-9-8-14(16-6-1-2-7-17(16)18)11-19(24)22-21-12-13-4-3-5-15(23)10-13/h1-10,12,23H,11H2,(H,22,24)/b21-12+ |
InChI Key |
IYXWOUKBWBIQHX-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11109418.png)
![N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11109419.png)

![N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11109426.png)

![4-fluoro-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11109440.png)
![N-tert-butyl-2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11109442.png)

![(2R,3R,10BS)-3-(1-Adamantylcarbonyl)-1-cyano-2-(4-ethoxyphenyl)-2,3-dihydropyrrolo[2,1-A]isoquinolin-1(10BH)-YL cyanide](/img/structure/B11109470.png)
![N-(4-chlorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11109480.png)
![2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)propanedinitrile](/img/structure/B11109488.png)

![N'-[(E)-(4-Fluorophenyl)methylidene]-2-methoxyacetohydrazide](/img/structure/B11109492.png)

